molecular formula C16H17N3O3 B2964664 (2E)-3-(furan-2-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]prop-2-en-1-one CAS No. 2035035-90-4

(2E)-3-(furan-2-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2964664
CAS No.: 2035035-90-4
M. Wt: 299.33
InChI Key: NHLIBOXAYGNSFK-AATRIKPKSA-N
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Description

The compound (2E)-3-(furan-2-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a furan-2-yl group at the β-position and a substituted piperidin-1-yl moiety at the α-position, where the piperidine ring is further functionalized with a pyrazin-2-yloxy group.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(6-5-13-4-2-10-21-13)19-9-1-3-14(12-19)22-15-11-17-7-8-18-15/h2,4-8,10-11,14H,1,3,9,12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLIBOXAYGNSFK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Attachment of the pyrazine ring: The pyrazine ring can be introduced via nucleophilic substitution reactions.

    Formation of the piperidine ring: The piperidine ring can be synthesized through reductive amination or other suitable methods.

    Coupling reactions: The final step involves coupling the different rings together under specific reaction conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Cyclization Reactions

The enone system and furan ring enable acid-catalyzed cyclization. In a study on structurally related 3-(furan-2-yl)propenones, trifluoroacetic acid (TFA) in dichloromethane induced oxidative dearomatization of the furan, followed by cyclization to form tricyclic furan derivatives (Table 1) . The reaction proceeds via a proposed mechanism involving acid-mediated formation of a conjugated dienone intermediate, which undergoes cyclodehydration akin to the Paal-Knorr synthesis .

Table 1: Cyclization of Furan-Containing Propenones

Reagents/ConditionsProductYieldKey Observations
TFA in CH₂Cl₂, 25°CFused tricyclic furan derivative77%(E)-isomer reactivity favored

Conjugate Additions

The α,β-unsaturated ketone participates in Michael additions. For example, enones similar to the target compound undergo nucleophilic attacks by amines or thiols under mild basic conditions (e.g., diisopropylethylamine in THF). These reactions typically yield β-substituted derivatives (Table 2).

Table 2: Conjugate Addition with Amines

NucleophileReagents/ConditionsProduct
Primary amineDIPEA, THF, 25°Cβ-Amino ketone adduct

Oxidation

The furan ring is resistant to mild oxidation but may undergo ring-opening under strong oxidants (e.g., ozone or peroxides). The enone’s double bond can be epoxidized using peracids, though direct evidence for this compound is limited.

Reduction

The ketone group is reducible to a secondary alcohol using NaBH₄ or LiAlH₄. Hydrogenation of the α,β-unsaturated bond may occur selectively with catalysts like Pd/C, yielding a saturated ketone.

Furan Ring

  • Electrophilic Substitution : The furan oxygen directs electrophiles (e.g., nitration or halogenation) to the α-positions, though steric hindrance from adjacent groups may limit reactivity .

  • Diels-Alder Reactions : The furan can act as a diene in [4+2] cycloadditions with electron-deficient dienophiles .

Pyrazine-Piperidine Moiety

  • The pyrazine-oxy group may participate in hydrogen bonding or serve as a directing group in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

Synthetic Pathways

While the exact synthesis of this compound is not detailed in the provided sources, analogous chalcones are synthesized via Claisen-Schmidt condensation between ketones and aldehydes under basic conditions (Table 3) .

Table 3: Claisen-Schmidt Condensation

Aldehyde ComponentKetone ComponentBase/SolventProduct Yield
Pyrazole aldehydePiperidinyl ketoneKOH/EtOH, reflux65–80%

Stability and Degradation

  • Acidic Conditions : Prolonged exposure to strong acids (e.g., HCl) may hydrolyze the enone or ether linkages .

  • Light/Thermal Degradation : Conjugated systems like enones are prone to photochemical [2+2] cycloadditions or thermal retro-Diels-Alder reactions.

Key Research Findings

  • Cyclization Efficiency : Acid-catalyzed cyclization proceeds optimally at 25°C with TFA, achieving 77% yield for related compounds .

  • Stereoelectronic Effects : The (E)-configuration of the enone enhances reactivity in cyclization compared to the (Z)-isomer .

  • Biological Relevance : Derivatives of this compound show potential as antimicrobial or antiviral agents, though mechanistic studies are ongoing .

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Piperidine/Pyrazine Moieties

(a) LabMol-80 : (2E)-3-(Furan-2-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
  • Key Differences : LabMol-80 lacks the pyrazin-2-yloxy substituent and instead has a piperidin-1-yl group directly attached to the phenyl ring.
  • Properties : Melting point (182°C), HPLC purity (99.32%), and moderate yield (30%) suggest stable crystalline formation but challenging synthesis .
  • Implications : The absence of the pyrazine-oxygen linker in LabMol-80 may reduce its ability to form hydrogen bonds compared to the target compound.
(b) Compound 13a-d (Halogenated Pyrazine Chalcones):
  • Key Differences : These derivatives feature a methyl-substituted pyrazine ring rather than a pyrazin-2-yloxy-piperidine group.
  • Properties : Structural rigidity from halogenation may enhance antimicrobial activity but limit solubility .
  • Implications : The pyrazine-oxygen-piperidine group in the target compound could improve solubility and bioavailability compared to halogenated analogues.
(c) BI82033 : (2E)-1-(3-{[3-(Dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
  • Key Differences: This analogue replaces pyrazin-2-yloxy with a dimethylamino-pyrazin-2-yloxy group.
(a) Antifungal Activity :
  • (2E)-1-(4’-Aminophenyl)-3-(furan-2-yl)prop-2-en-1-one (Compound 8): Exhibited MIC = 0.07 µg/mL against Trichophyton rubrum. The aminophenyl group likely contributes to membrane disruption, whereas the target compound’s pyrazine-piperidine group may offer alternative mechanisms .
(b) Antitubercular Chalcones :
  • LabMol-93 : (2E)-1-[4-(Methylsulfanyl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one showed 99.21% purity and MIC values <1 µg/mL. The electron-withdrawing nitro and sulfur groups enhance reactivity, but the target compound’s pyrazine-oxygen linker may improve metabolic stability .
(c) Tyrosinase Inhibition :
  • (E)-1-(Furan-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Compound 1) : Demonstrated tyrosinase inhibition via chelation of copper ions. The target compound’s pyrazine ring could introduce additional π-π stacking interactions with enzyme active sites .

Computational and Mechanistic Insights

  • Docking Studies: Chalcones with extended conjugated systems, such as (E)-3-(furan-2-yl)-1-(4-((5-(quinolin-8-yloxy)pentyl)oxy)phenyl)prop-2-en-1-one, showed docking scores of −7.4 kcal/mol, suggesting strong binding to viral proteases. The target compound’s pyrazine-piperidine group may similarly enhance affinity through hydrophobic and hydrogen-bonding interactions .

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]prop-2-en-1-one , a synthetic organic molecule, has garnered attention in medicinal chemistry due to its unique structural features, including a furan ring and a pyrazinyl piperidine moiety. This article explores its biological activity, potential therapeutic applications, and structural characteristics that contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's electron-rich nature.
  • Pyrazine Moiety : A six-membered ring with nitrogen atoms that may enhance interactions with biological targets.
  • Piperidine Group : A saturated six-membered ring that can influence binding affinity and selectivity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, particularly through inhibition of viral replication mechanisms.
  • Antimicrobial Activity : The presence of the furan and pyrazine rings may contribute to antibacterial and antifungal properties, as seen in related compounds.

1. Antiviral Activity

Recent investigations into pyrazine derivatives have shown that they can act as allosteric inhibitors of viral proteases. For instance, a series of 2,5,6-trisubstituted pyrazine compounds demonstrated potent inhibition of Zika virus protease with IC50 values in the low micromolar range. This suggests that the target compound may exhibit similar antiviral properties due to its structural similarities .

2. Antimicrobial Effects

In vitro studies on related pyrazole compounds revealed significant antimicrobial activity against various pathogens. For example, compounds with similar furan and pyrazine structures exhibited broad-spectrum antibacterial effects with minimal inhibitory concentrations (MIC) as low as 15.62 µg/mL . The potential for this compound to share these properties warrants further exploration.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.
  • Receptor Modulation : The piperidine component may facilitate interaction with specific receptors, influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-AminoquinolineQuinoline ringAntimalarial properties
5-FluorouracilPyrimidine derivativeAnticancer agent
MPEPPyridine ringmGluR5 antagonist

This table illustrates the diversity within this chemical class and underscores the unique attributes of this compound, particularly its specific combination of furan and pyrazine functionalities .

Future Directions

Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.
  • Structure–Activity Relationship (SAR) Analysis : To identify modifications that enhance potency and selectivity.

Q & A

Basic: What are the recommended synthetic strategies for (2E)-3-(furan-2-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]prop-2-en-1-one?

The compound can be synthesized via coupling reactions using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base. A typical procedure involves reacting a piperazine derivative with a propenone-containing carboxylic acid under inert conditions. For example, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine was coupled with 3-(thiophen-2-ylthio)propanoic acid using HOBt and TBTU in DMF . Optimize reaction time and stoichiometry (e.g., 1:1.1 molar ratio of amine to acid) to improve yield.

Basic: How can the structural integrity of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular structure. For example, similar enone-piperidine derivatives were analyzed using XRD to determine bond lengths (C=C: ~1.34 Å), dihedral angles (e.g., 172.94° for aromatic systems), and crystal packing . Complement XRD with spectroscopic methods:

  • NMR : Look for characteristic peaks (e.g., furan protons at δ 6.2–7.4 ppm, pyrazine protons at δ 8.5–9.0 ppm).
  • FTIR : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and C=C stretches at ~1600 cm⁻¹ .

Basic: What safety protocols are critical during handling and storage?

Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizing agents due to potential exothermic reactions. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict molecular orbitals, charge distribution, and thermodynamic stability. For a related enone-piperidine derivative, HOMO-LUMO gaps (~3.5 eV) indicated moderate reactivity, while Mulliken charges revealed electrophilic sites at the carbonyl carbon and pyrazine nitrogen . Use Gaussian or ORCA software to simulate reaction pathways, such as Michael addition or nucleophilic substitution at the piperidine oxygen .

Advanced: What methodologies assess the biological activity of this compound?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. A related compound showed MIC values of 8–32 µg/mL, linked to membrane disruption via hydrophobic interactions .
  • Enzyme inhibition : Screen against targets like acetylcholinesterase or kinases using fluorometric assays (e.g., Ellman’s method).

Advanced: How to resolve contradictions between spectral data and computational predictions?

If experimental NMR shifts deviate from DFT-predicted values, cross-validate with:

  • Solvent effects : Simulate spectra in DMSO-d₆ or CDCl₃ using the IEF-PCM model.
  • Conformational analysis : Compare Boltzmann-weighted DFT conformers with NOESY/ROESY data to identify dominant rotamers .
    For example, discrepancies in carbonyl carbon chemical shifts (Δδ > 1 ppm) may arise from crystal packing forces not modeled in DFT .

Advanced: How does the pyrazin-2-yloxy substituent influence reactivity?

The pyrazine oxygen acts as a hydrogen-bond acceptor, enhancing solubility in polar solvents (e.g., logP reduction by ~0.5 vs. non-oxygenated analogs). Its electron-withdrawing nature stabilizes the enone system, as shown by red-shifted λmax (~320 nm in UV-Vis) compared to furan-only derivatives . In catalytic reactions, the pyrazine moiety can coordinate to metal catalysts (e.g., Pd in cross-coupling), as demonstrated in Suzuki-Miyaura reactions of similar compounds .

Advanced: What crystallographic challenges arise during structure determination?

  • Disorder : Piperidine rings may exhibit positional disorder; refine using PART instructions in SHELXL .
  • Twinning : Check for twinning via Rint > 5% or PLATON’s TWINABS. For a related compound, a twin law (-h, -k, l) was applied with a BASF parameter of 0.25 .
  • Weak diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm³) .

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